molecular formula C18H16FNO3S B2518239 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219901-81-1

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2518239
CAS RN: 1219901-81-1
M. Wt: 345.39
InChI Key: RNIUGXJUYHRORD-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide" is a multifaceted molecule that incorporates several heterocyclic components, such as furan and thiophene, which are known for their significance in pharmaceutical chemistry. The presence of the fluorophenoxy group suggests potential for enhanced biological activity due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related heterocyclic acetamide derivatives has been reported using a one-pot three-component synthesis method. This approach involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions, yielding good yields under environmentally friendly and mild conditions . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including IR, NMR, and HREIMS spectra. Additionally, the solid-state structure can be established by single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms and the presence of non-covalent interactions that stabilize the crystal structure . These techniques are crucial for confirming the identity and purity of such complex molecules.

Chemical Reactions Analysis

Heterocyclic compounds like furan and thiophene can undergo electrophilic substitution reactions. For instance, the kinetics of bromination of 2-methoxycarbonyl derivatives of thiophene and furan have been studied, showing reactivity patterns similar to those of benzene derivatives . The compound may also participate in such reactions, which could be useful for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are influenced by their molecular structure. The presence of electronegative atoms such as fluorine can affect the compound's polarity, solubility, and reactivity. The intermolecular hydrogen bonding interactions, as observed in related compounds, can influence the melting point, boiling point, and solubility in various solvents . These properties are essential for determining the compound's suitability for use in different applications, including its potential as a flavoring substance or in pharmaceuticals.

Scientific Research Applications

Chemical Structure and Medicinal Chemistry Applications

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a compound that showcases the integration of fluorophenoxy, furanyl, and thiophenyl motifs. These structural elements are widely recognized in medicinal chemistry for their bioactive properties. The presence of a fluorophenoxy group can influence the pharmacokinetic and pharmacodynamic profiles of compounds, enhancing their metabolic stability and membrane permeability. Furan and thiophene rings are often incorporated into drug molecules to modulate electronic distribution and confer specific binding interactions with biological targets. Such structural features are crucial for the design of compounds with optimized antiviral, antitumor, antimicrobial, or anti-inflammatory activities. For instance, heteroaryl-substituted derivatives, including those with furanyl and thiophenyl groups, have been extensively studied for their potential in various therapeutic areas (Ostrowski, 2022).

Environmental and Analytical Chemistry Perspectives

In environmental and analytical chemistry, the study of compounds with complex structures, such as 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, is vital for understanding the fate and transformation of chemical pollutants. Chiral emerging pollutants, for example, have gained attention due to their differential environmental behaviors and toxicological effects. Analytical methods, such as gas chromatography and mass spectrometry, are developed to resolve and detect these compounds at low concentrations, aiding in the assessment of their environmental impact and guiding the development of remediation strategies. The enantioselective behavior of such compounds underscores the importance of considering stereochemistry in environmental risk assessments and pollution studies (Wong, 2006).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-12-18(21)20(10-14-7-9-24-13-14)11-15-4-3-8-22-15/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIUGXJUYHRORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

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